molecular formula C16H13BrN2O3S2 B2986592 3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide CAS No. 892846-77-4

3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2986592
CAS No.: 892846-77-4
M. Wt: 425.32
InChI Key: SXTPJAXDADJMHL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzenesulfonyl group and a bromobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 6-bromo-1,3-benzothiazole intermediate, which is then reacted with a suitable sulfonyl chloride to introduce the benzenesulfonyl group. The final step involves the formation of the propanamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of the corresponding benzothiazole without the bromine atom.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
  • 3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
  • 3-(benzenesulfonyl)-N-(6-iodo-1,3-benzothiazol-2-yl)propanamide

Uniqueness

3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further chemical modifications, making this compound versatile for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c17-11-6-7-13-14(10-11)23-16(18-13)19-15(20)8-9-24(21,22)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTPJAXDADJMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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